
3-(2,6-Dichlorophenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,6-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of dry THF. The reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it .
Industrial Production Methods
Industrial production of Grignard reagents typically involves large-scale reactors where the brominated precursor and magnesium are combined under controlled conditions. The process ensures the exclusion of moisture and oxygen to maintain the reactivity of the Grignard reagent .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this Grignard reagent include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous THF at low temperatures to control the reactivity and yield of the desired products .
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the carbonyl compound used in the reaction .
Applications De Recherche Scientifique
3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in synthesizing compounds that require precise functional group placement.
Propriétés
Formule moléculaire |
C13H9BrCl2MgO |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
magnesium;1,3-dichloro-2-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HAQOWVQSUIKUDG-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COC2=C(C=CC=C2Cl)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)

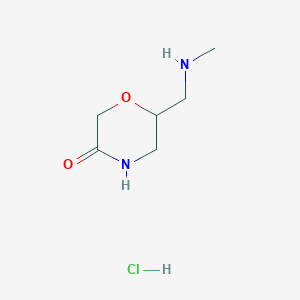
![3-[(Furan-2-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14880509.png)
![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
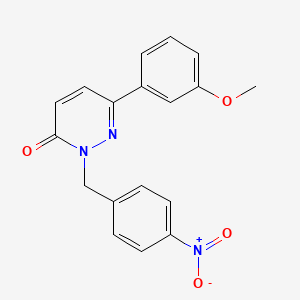
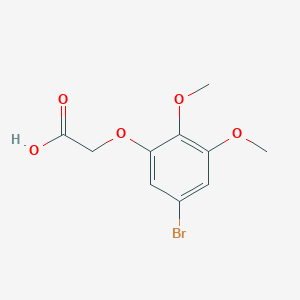
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)
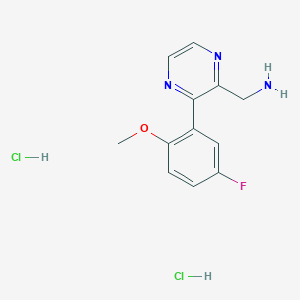


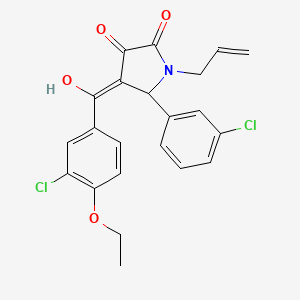
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B14880556.png)
![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
